Cas no 876-05-1 (cis-cyclopentane-1,3-dicarboxylic acid)

cis-cyclopentane-1,3-dicarboxylic acid structure
876-05-1 structure
Nome del prodotto:cis-cyclopentane-1,3-dicarboxylic acid
Numero CAS:876-05-1
MF:C7H10O4
MW:158.151902675629
MDL:MFCD01311175
CID:1036273
PubChem ID:238129

cis-cyclopentane-1,3-dicarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,3S)-Cyclopentane-1,3-dicarboxylic acid
    • (1S,3R)-cyclopentane-1,3-dicarboxylic acid
    • cis-1,3-Cyclopentanedicarboxylic acid
    • cis-1,3-cyclopentanedicarbonsaeure
    • cis-Cyclopentan-1,3-dicarbonsaeure
    • cis-cyclopentane-1,3-dicarboxylic acid
    • cis-Norcamphoric acid
    • 1,3-Cyclopentanedicarboxylic acid, cis-
    • AK128750
    • LNGJOYPCXLOTKL-SYDPRGILSA-N
    • NSC45402
    • NSC42324
    • 3902AC
    • ZB1687
    • 3901AC
    • FCH2689382
    • cis-cyclopentane-1 ,3-dicarboxylic acid
    • AX8250812
    • rel-(1R,3S)-1,3-Cyclopen
    • 1,3-Cyclopentanedicarboxylic acid, cis- (8CI)
    • rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid (ACI)
    • 1,3-cis-Cyclopentanedicarboxylic acid
    • cis-1,3-Cyclopentanedioic acid
    • NSC 42324
    • NSC 45402
    • DB-161897
    • CS-0070727
    • AKOS006278151
    • DTXCID60236722
    • EN300-93427
    • MFCD01311175
    • Z1954802631
    • rel-(1R,3S)-cyclopentane-1,3-dicarboxylic acid
    • cis-1,3-Cyclopentanedicarboxylic acid (1R,3S)-cyclopentane-1,3-dicarboxylic acid
    • SCHEMBL1286869
    • NSC-45402
    • rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid
    • 876-05-1
    • NSC-42324
    • DTXSID40285571
    • F8889-8640
    • DS-5926
    • MDL: MFCD01311175
    • Inchi: 1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
    • Chiave InChI: LNGJOYPCXLOTKL-SYDPRGILSA-N
    • Sorrisi: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)O

Proprietà calcolate

  • Massa esatta: 158.05800
  • Massa monoisotopica: 158.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 74.6

Proprietà sperimentali

  • Densità: 1.2605 (rough estimate)
  • Punto di fusione: 121°C
  • Punto di ebollizione: 243.22°C (rough estimate)
  • Indice di rifrazione: 1.6400 (estimate)
  • PSA: 74.60000
  • LogP: 0.57190

cis-cyclopentane-1,3-dicarboxylic acid Informazioni sulla sicurezza

cis-cyclopentane-1,3-dicarboxylic acid Dati doganali

  • CODICE SA:2917209090
  • Dati doganali:

    Codice doganale cinese:

    2917209090

    Panoramica:

    HS: 291720990 altro (Cicloalkane\Cicloene\Terpene ciclico)Acido policarbossilico IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) MFN tariffa: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    291720990 altri acidi policarbossilici ciclanici, ciclanici o ciclotherpenici, loro anidri, alogenuri, perossidi, perossiacidi e loro derivati. IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

cis-cyclopentane-1,3-dicarboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
DS-5926-1G
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
876-05-1 >95%
1g
£88.00 2025-02-08
TRC
R160711-250mg
rel-(1R,3S)-cyclopentane-1,3-dicarboxylic Acid
876-05-1
250mg
$ 52.00 2023-09-06
Cooke Chemical
BD3074345-25g
cis-Cyclopentane-1,3-dicarboxylicacid
876-05-1 95%
25g
RMB 2576.80 2025-02-21
Enamine
EN300-93427-100.0g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
100.0g
$1636.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0168-500MG
cis-cyclopentane-1,3-dicarboxylic acid
876-05-1 97%
500MG
¥ 158.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R43690-1g
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
876-05-1 95%
1g
¥98.0 2024-07-19
Enamine
EN300-93427-50.0g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
50.0g
$895.0 2025-03-21
Enamine
EN300-93427-0.25g
(1R,3S)-cyclopentane-1,3-dicarboxylic acid
876-05-1 95.0%
0.25g
$19.0 2025-03-21
Fluorochem
201043-250mg
cis-1,3-Cyclopentanedicarboxylic acid
876-05-1 95%
250mg
£15.00 2022-03-01
Fluorochem
201043-1g
cis-1,3-Cyclopentanedicarboxylic acid
876-05-1 95%
1g
£34.00 2022-03-01

cis-cyclopentane-1,3-dicarboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
3.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Nickel hydroxide oxide (Ni(OH)O) Solvents: Water
Riferimento
Oxidative cleavage of vicinal diols at the nickel hydroxide electrode
Ruholl, Heinrich; et al, Synthesis, 1988, (1), 54-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Riferimento
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Water
2.1 Solvents: Water
Riferimento
Catalytic cis to trans conversions. Dihydroxybicyclo[2.2.1]heptane and 1,2-dihydroxyindan
Taylor, Jay E., Synthesis, 1985, (12), 1142-4

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Water
Riferimento
Catalytic cis to trans conversions. Dihydroxybicyclo[2.2.1]heptane and 1,2-dihydroxyindan
Taylor, Jay E., Synthesis, 1985, (12), 1142-4

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran
2.1 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
4.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: 1679345-75-5 Solvents: Acetone ,  Water ;  16 h, 45 °C
Riferimento
Complexation of Tetrakis(acetato)chloridodiruthenium with Naphthyridine-2,7-dicarboxylate - Characterization and Catalytic Activity
Lee, Chia-Han; et al, European Journal of Inorganic Chemistry, 2015, 2015(8), 1417-1423

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 2,2,4-Trimethylpentane ,  Water
Riferimento
Preparation, characterization, and reactions of 3-germabicyclo[3.2.1]octane and 2-germabicyclo[2.2.1]heptane derivatives
Sommese, Anthony G.; et al, Organometallics, 1990, 9(6), 1784-92

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  2 d, rt
Riferimento
Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists
Geyer, Roland; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol
1.2 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water
Riferimento
Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization
Chenevert, Robert; et al, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Carbon monoxide Solvents: Tetrahydrofuran ,  Pyridine
2.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
(Lig)nickel(0) induced preparation of mono- and dicarboxylic acids from cyclopentene and carbon dioxide
Hoberg, Heinz; et al, Synthesis, 1991, (5), 395-8

cis-cyclopentane-1,3-dicarboxylic acid Raw materials

cis-cyclopentane-1,3-dicarboxylic acid Preparation Products

cis-cyclopentane-1,3-dicarboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:876-05-1)cis-cyclopentane-1,3-dicarboxylic acid
A948689
Purezza:99%
Quantità:25g
Prezzo ($):459.0